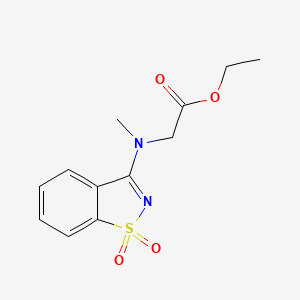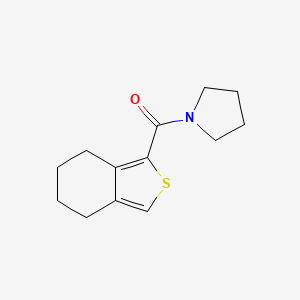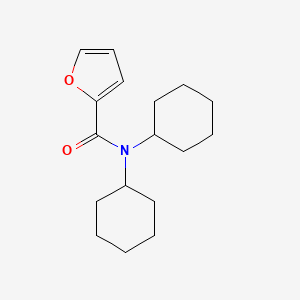![molecular formula C9H13N3O3S B5818078 2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)
2-{[(dimethylamino)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Dimethylamino)sulfonyl]amino}benzamide, commonly known as DB959, is a small molecule antagonist of the dopamine D4 receptor. It was first synthesized in 2003 by a team of scientists at the University of Michigan. Since then, DB959 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
DB959 acts as an antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and has been implicated in various neurological disorders. By blocking the activity of this receptor, DB959 modulates the release of dopamine and other neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
DB959 has been shown to improve cognitive function in preclinical studies, including working memory, attention, and executive function. It has also been shown to reduce symptoms of schizophrenia and Parkinson's disease in animal models. DB959 has a high affinity for the dopamine D4 receptor and has been shown to be selective for this receptor over other dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DB959 has several advantages for lab experiments, including its high selectivity for the dopamine D4 receptor and its ability to improve cognitive function and reduce symptoms of neurological disorders. However, DB959 has limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DB959, including its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosage and administration of DB959 for therapeutic use. Finally, the development of more selective and potent dopamine D4 receptor antagonists may lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of DB959 involves a multi-step process that starts with the reaction of 2-aminobenzamide with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with dimethylamine to yield DB959. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
DB959 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, DB959 has been shown to improve cognitive function and reduce symptoms of these disorders.
Propiedades
IUPAC Name |
2-(dimethylsulfamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)11-8-6-4-3-5-7(8)9(10)13/h3-6,11H,1-2H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANHHXOIRROPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)

![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)




![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)
